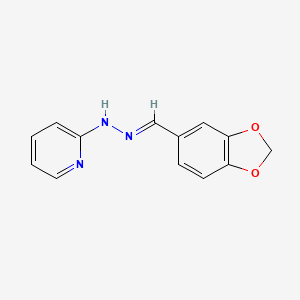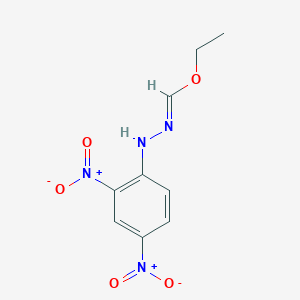![molecular formula C12H7ClF3N5 B5792257 5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5792257.png)
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group at the 5-position and a trifluoromethyl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with hydrazine hydrate in the presence of a catalyst such as iron(III) chloride (FeCl3) to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve the use of environmentally benign solvents and catalysts to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can form additional fused ring systems through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions can modify the triazole and pyrimidine rings .
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its ability to disrupt specific biochemical pathways in pests and weeds.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring but differs in the substitution pattern and the presence of a thiol group.
5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: This compound has a similar triazolopyrimidine core but with different substituents, such as methoxy groups.
Uniqueness
5-(4-chlorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of both a 4-chlorophenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable candidate for various applications .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)21-11(18-8)19-10(17)20-21/h1-5H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUUNDLJMWEDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL 2-{7-OXO-3-PHENYL-4H-PYRAZOLO[1,5-A]PYRIMIDIN-5-YL}ACETATE](/img/structure/B5792184.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)



![METHYL 1-[(E)-3-(4-CHLOROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5792214.png)
![ethyl 4-[(2,3-dichlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B5792221.png)
![[1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)-](/img/structure/B5792228.png)




![3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5792249.png)

